molecular formula C9H11FO B14039784 2-Fluoro-6-isopropylphenol

2-Fluoro-6-isopropylphenol

Cat. No.: B14039784
M. Wt: 154.18 g/mol
InChI Key: NIOVSSCSKIDFDK-UHFFFAOYSA-N
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Description

2-Fluoro-6-isopropylphenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group attached to an aromatic ring. This compound is notable for its fluorine and isopropyl substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-isopropylphenol typically involves the introduction of fluorine and isopropyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring via a halogen exchange reaction. The isopropyl group can be introduced through Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-isopropylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-6-isopropylbenzoquinone.

    Reduction: Formation of 2-Fluoro-6-isopropylcyclohexanol.

    Substitution: Formation of 2-Amino-6-isopropylphenol or 2-Thio-6-isopropylphenol.

Scientific Research Applications

2-Fluoro-6-isopropylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-isopropylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the isopropyl group can influence its hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-isopropylphenol
  • 2-Fluoro-6-methylphenol
  • 2-Fluoro-6-tert-butylphenol

Uniqueness

2-Fluoro-6-isopropylphenol is unique due to the specific positioning of its fluorine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

2-fluoro-6-propan-2-ylphenol

InChI

InChI=1S/C9H11FO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3

InChI Key

NIOVSSCSKIDFDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)F)O

Origin of Product

United States

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